molecular formula C25H19ClN4O4S B14941089 N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide

N-({4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]phenyl}sulfonyl)acetamide

Cat. No.: B14941089
M. Wt: 507.0 g/mol
InChI Key: YSZFVVOHCGNOEI-UHFFFAOYSA-N
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Description

N~1~-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the acetyl, chlorophenyl, phenyl, and benzenesulfonamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

N~1~-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be exploited for the development of new pharmaceuticals with specific therapeutic targets.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives, which may have different substituents on the core structure. Examples include:

  • N~1~-ACETYL-4-[4-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE
  • N~1~-ACETYL-4-[4-(4-FLUOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of N1-ACETYL-4-[4-(4-CHLOROPHENYL)-6-OXO-3-PHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H19ClN4O4S

Molecular Weight

507.0 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)-6-oxo-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C25H19ClN4O4S/c1-15(31)29-35(33,34)20-13-11-19(12-14-20)30-24(17-7-9-18(26)10-8-17)21-22(16-5-3-2-4-6-16)27-28-23(21)25(30)32/h2-14,24H,1H3,(H,27,28)(H,29,31)

InChI Key

YSZFVVOHCGNOEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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